molecular formula C19H25N5O3S B14082487 Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate CAS No. 954239-01-1

Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate

Cat. No.: B14082487
CAS No.: 954239-01-1
M. Wt: 403.5 g/mol
InChI Key: INVBCWSUONJSGL-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[33113,7]dec-2-yl]-1H-tetrazol-1-yl]-, methyl ester is a complex organic compound that features a thiophene ring, a tetrazole ring, and a tricyclic decane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-, methyl ester typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Tetrazole Ring Formation: The tetrazole ring is often formed by the reaction of nitriles with azide sources under acidic or basic conditions.

    Tricyclic Decane Structure: The tricyclic decane structure can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Coupling Reactions: The final step involves coupling the thiophene, tetrazole, and tricyclic decane structures using esterification and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to increase reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides and sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Industry

    Sensors: The compound can be incorporated into sensors for detecting specific analytes due to its electronic properties.

    Coatings: It can be used in the development of coatings with specific protective or functional properties.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-, methyl ester involves its interaction with specific molecular targets. The thiophene and tetrazole rings can participate in π-π stacking interactions and hydrogen bonding, respectively, which allows the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler analog with a single thiophene ring.

    Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.

    Tricyclic decane derivatives: Compounds with similar tricyclic structures but different functional groups.

Uniqueness

The uniqueness of 2-Thiophenecarboxylic acid, 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-, methyl ester lies in its combination of three distinct structural motifs: the thiophene ring, the tetrazole ring, and the tricyclic decane structure. This combination imparts unique chemical and biological properties that are not observed in simpler analogs.

Properties

CAS No.

954239-01-1

Molecular Formula

C19H25N5O3S

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 3-[5-[2-(2-hydroxyethylamino)-2-adamantyl]tetrazol-1-yl]thiophene-2-carboxylate

InChI

InChI=1S/C19H25N5O3S/c1-27-17(26)16-15(2-5-28-16)24-18(21-22-23-24)19(20-3-4-25)13-7-11-6-12(9-13)10-14(19)8-11/h2,5,11-14,20,25H,3-4,6-10H2,1H3

InChI Key

INVBCWSUONJSGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C(=NN=N2)C3(C4CC5CC(C4)CC3C5)NCCO

Origin of Product

United States

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